Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62538-84-5 |
|---|---|
Molecular Formula |
C15H10N2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
13-thia-2,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene |
InChI |
InChI=1S/C15H10N2S/c1-3-7-13-11(5-1)15-16-9-10-17(15)12-6-2-4-8-14(12)18-13/h1-10H |
InChI Key |
QHXRJYPWVXAIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C4=CC=CC=C4S2 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenz B,f Imidazo 1,2 D 1,4 Thiazepine and Its Derivatives
Strategies for Constructing the Core Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine Ring System
The formation of the central seven-membered thiazepine ring fused with the imidazole (B134444) and two benzene (B151609) rings is the key challenge in synthesizing the this compound core. Methodologies primarily rely on forming key carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds through various cyclization strategies.
Cyclization Reactions: Principles and Applications
Cyclization reactions are fundamental to the synthesis of polycyclic systems like this compound. These reactions involve the formation of a ring structure from one or more precursor molecules through the creation of new bonds. The specific bonds formed and the nature of the starting materials dictate whether the approach is intramolecular or intermolecular.
Intramolecular cyclization involves a single molecule containing all the necessary functional groups to form the desired ring. This strategy is often highly efficient as the reacting groups are held in close proximity, which entropically favors the ring-closing process.
A common precursor for the dibenzo[b,f] rsc.orgresearchgate.netthiazepine portion of the target molecule is Dibenzo[b,f] rsc.orgresearchgate.netthiazepin-11(10H)-one. An improved synthesis for this intermediate involves the cyclization of 2-(phenylthio)phenyl carbamate using polyphosphoric acid (PPA) at elevated temperatures (100°-105°C). sphinxsai.com The precursor itself is synthesized from 2-aminodiphenyl sulfide (B99878), which is then treated with phenyl chloroformate. sphinxsai.com
Another relevant example, although for an analogous oxazepine system, is the AgNO3-promoted 7-exo-dig hydroamination of [4,5-diaryl-2-(2-(prop-2-yn-1-yloxy)aryl)-1H-imidazoles]. researchgate.net This type of reaction, where an alkyne is attacked by a heteroatom in the same molecule, is a powerful tool for constructing seven-membered rings. Similarly, imidazole-fused 1,4-benzoxazepines have been synthesized using base-mediated 7-exo-dig cyclizations of substrates containing alkyne functional groups. nih.gov These principles can be conceptually applied to the synthesis of the thiazepine analogue.
The intramolecular acylation of 1-(2-carboxymethylthiophenyl)-2H-imidazol-2-ones in polyphosphoric acid represents a direct method to form a fused imidazo-thiazepine system. researchgate.net This demonstrates the principle of forming the seven-membered ring by creating a C-C bond between the imidazole-bearing ring and the thia-containing side chain.
| Starting Material | Reaction Type | Key Reagents | Product | Yield |
| 2-(Phenylthio)phenyl carbamate | Intramolecular Cyclization | Polyphosphoric acid (PPA) | Dibenzo[b,f] rsc.orgresearchgate.netthiazepin-11(10H)-one | Not specified sphinxsai.com |
| [4,5-diaryl-2-(2-(prop-2-yn-1-yloxy)aryl)-1H-imidazoles] | Intramolecular Hydroamination (7-exo-dig) | AgNO3, DMF | Benzo[f]imidazo[1,2-d] rsc.orgresearchgate.netoxazepine derivatives | Good researchgate.net |
| 1-(2-Carboxymethylthiophenyl)-2H-imidazol-2-ones | Intramolecular Acylation | Polyphosphoric acid (PPA) | Benzo[b]imidazo[1,5-d] rsc.org-thiazepine derivatives | 47-83% researchgate.net |
This table presents data on intramolecular cyclization reactions relevant to the formation of the core ring system.
Intermolecular cyclization strategies involve the reaction of two or more separate molecules to build the ring system. These methods are often more convergent but can sometimes suffer from lower yields due to competing side reactions. The construction of the core this compound structure via a purely intermolecular cyclization in a single step is less common. More frequently, intermolecular reactions are used to assemble a precursor which then undergoes an intramolecular cyclization.
For instance, the synthesis of the parent dibenzo[b,f]azepine ring, a structural analog, can be achieved via a ligand-controlled intramolecular cyclization that starts from the intermolecular coupling of 2-bromostyrene and 2-chloroaniline. nih.gov This highlights a common strategy: an initial intermolecular bond formation followed by an intramolecular ring closure. While not a direct synthesis of the target thiazepine, this illustrates the principle of combining inter- and intramolecular steps.
Multicomponent Reaction Protocols for Imidazo-Fused Thiazepines
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient tools in synthetic chemistry. nih.gov They offer advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. rsc.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govbeilstein-journals.org This reaction's versatility allows for post-Ugi transformations, where the initial product undergoes further reactions, often in the same pot, to yield complex heterocyclic scaffolds.
A strategy for synthesizing pyrrole-fused dibenzothiazepines, which are structurally related to the target molecule, utilizes a modified Ugi reaction. researchgate.net This process involves the reaction of a cyclic imine (dibenzo[b,f] rsc.orgresearchgate.netthiazepine-imine), an isocyanide, and an acetylenedicarboxylate. researchgate.netnih.gov The reaction proceeds through the in-situ formation of a Huisgen's 1,4-dipole zwitterion, which is then trapped by the isocyanide to construct the fused pyrrole ring onto the dibenzothiazepine core. researchgate.netnih.gov This approach, termed a pseudo-Joullié-Ugi reaction, demonstrates how the Ugi reaction can be adapted to build upon a pre-existing thiazepine ring system. researchgate.net
Another relevant approach involves a one-pot synthesis of dibenz[b,f] rsc.orgresearchgate.netoxazepine-11(10H)-carboxamides. ust.hk This method combines an Mg(ClO4)2-catalyzed Ugi-4CR followed by a microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr). ust.hk This demonstrates a powerful cascade where the MCR assembles a linear precursor perfectly poised for a subsequent cyclization to form the tricyclic system.
| Reaction Type | Components | Key Intermediate/Process | Product Class |
| Pseudo-Joullié-Ugi reaction | Cyclic imine, isocyanide, acetylenedicarboxylate | Huisgen's 1,4-dipole zwitterion | Pyrrole-fused dibenzothiazepines researchgate.netnih.gov |
| Ugi-4CR / SNAr cascade | 2-aminophenol, 2-chlorobenzaldehyde, isocyanide, 2-bromobenzoic acid | Linear Ugi adduct | Dibenz[b,f] rsc.orgresearchgate.netoxazepine-11(10H)-carboxamides ust.hk |
This table summarizes Ugi-type cascade reactions for synthesizing related fused heterocycles.
The Van Leusen imidazole synthesis is a powerful method for creating the imidazole ring. scispace.com It is a [3+2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC). scispace.comnih.gov This reaction is known for its operational simplicity and wide substrate scope.
A significant application of this protocol has been reported in the synthesis of dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgresearchgate.netthiazepines. scispace.comnih.gov In this approach, the pre-formed dibenzo[b,f] rsc.orgresearchgate.netthiazepine, which contains an endocyclic imine functionality, reacts directly with TosMIC in the presence of a base. nih.gov The reaction proceeds via a stepwise cycloaddition of TosMIC to the polarized double bond of the imine, followed by the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline to yield the final fused imidazole ring system. nih.gov This represents a direct and efficient method for constructing the complete tetracyclic core of this compound derivatives.
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Dibenzo[b,f] rsc.orgresearchgate.netthiazepine (cyclic imine) | Tosylmethyl isocyanide (TosMIC) | K2CO3 | Dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgresearchgate.netthiazepine | scispace.comnih.gov |
This table details the application of the Van Leusen protocol for the target ring system.
Transition-Metal-Catalyzed Approaches
The construction of the fused this compound ring system often relies on the formation of key carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, for which transition-metal catalysis provides a powerful toolkit.
Copper-Catalyzed C–S Bond Coupling Reactions
Copper-catalyzed reactions are instrumental in forming the pivotal C–S bond that defines the thiazepine ring. One efficient "one-pot" strategy involves the reaction of 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols. researchgate.net In this approach, a bifunctional reagent such as N,N'-dimethylethane-1,2-diamine (DMEDA) serves as both a ligand for the copper catalyst and a reductant. researchgate.net This methodology is effective for synthesizing the core dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine structure, which is a precursor to the target fused imidazo (B10784944) system. The reactions are compatible with a range of substrates, affording the desired products in moderate to excellent yields. researchgate.net
Another approach involves the copper-catalyzed tandem cyclization of specific precursors. For example, copper(II) catalysis can facilitate the reaction of o-alkynylphenyl isothiocyanates with phosphites, leading to the formation of both C–P and C–S bonds in a single operation to create organophosphorus heterocycles. nih.gov While this specific example leads to a different final product, the principle of copper-catalyzed tandem reactions involving C-S bond formation is a relevant strategy for constructing complex thiazepine-containing systems.
Table 1: Examples of Copper-Catalyzed Synthesis of Dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine Derivatives Note: This table represents the synthesis of the related dibenzo[b,f] sphinxsai.comresearchgate.netthiazepine core, a key structural component.
| Starting Material 1 | Starting Material 2 | Catalyst / Ligand | Yield |
| 2-iodoacetophenone | 2,2′-disulfanediyldianiline | CuCl₂ / DMEDA | 95% |
| 2-iodobenzaldehyde | 2,2′-disulfanediyldianiline | CuCl₂ / DMEDA | 92% |
| 5-chloro-2-iodobenzaldehyde | 2,2′-disulfanediyldianiline | CuCl₂ / DMEDA | 89% |
| 2-iodo-5-methylbenzaldehyde | 2-aminobenzenethiol | CuCl₂ / DMEDA | 85% |
| Data sourced from Guo et al., as described in related syntheses. researchgate.net |
Ullmann Cross-Coupling Reactions for C–N and C–S Bond Formation
The Ullmann reaction is a classic copper-catalyzed method for forming C–N and C–S bonds, making it highly suitable for constructing the this compound scaffold. An intramolecular Ullmann-type C–N coupling is a particularly efficient strategy for the final ring closure to form fused tetracyclic heterocycles. researchgate.net This type of reaction typically uses a copper(I) iodide (CuI) catalyst and a base like potassium carbonate, often without the need for a specialized ligand. researchgate.net
In a potential synthetic pathway, a precursor molecule containing appropriately positioned halide and N-H or S-H groups can be cyclized via an intramolecular Ullmann condensation. This strategy has been successfully applied to the synthesis of N-arylindoles, which are precursors for related dibenzo[b,f]azepines, demonstrating the utility of copper-catalyzed Ullmann-type coupling in forming the seven-membered heteropine ring. beilstein-journals.org Similarly, the Chan-Evans-Lam (CEL) coupling, a modern variant of the Ullmann reaction, uses copper catalysts to couple arylboronic acids with N-H bonds under mild conditions, offering another versatile route for C-N bond formation in these complex structures. nih.gov
Other Metal-Mediated or Catalyzed Cyclizations
Beyond copper, other transition metals like palladium are employed in the synthesis of related dibenzo[b,f]heteropine systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are effective for creating N-aryl bonds, which can be a key step in building up the molecular framework before the final cyclization. beilstein-journals.org Furthermore, palladium-catalyzed Suzuki cross-coupling reactions are used to construct complex conjugates of related heterocyclic systems by forming new C-C bonds, demonstrating the versatility of this catalyst in building molecular complexity. mdpi.com
In addition to metal-catalyzed methods, base-mediated cyclizations are highly effective, particularly for analogous oxygen-containing systems (oxazepines), which share significant synthetic parallels with thiazepines. The synthesis of imidazole-fused 1,4-benzoxazepines has been achieved through a 7-exo-dig cyclization. nih.gov This reaction proceeds by treating a benzimidazole (B57391) derivative with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), leading to the formation of the seven-membered ring. nih.gov This strategy highlights a powerful, metal-free alternative for the crucial ring-closing step.
Diversity-Oriented Synthesis (DOS) of this compound Derivatives
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules from a common scaffold. This approach is valuable for exploring the chemical space around the this compound core to develop new derivatives.
Scaffold Modification and Derivatization Strategies
Once the core tetracyclic scaffold is assembled, its functionalization allows for the creation of a diverse range of derivatives. This can be achieved through various refunctionalization reactions. For instance, halogenated analogues of the core structure can serve as versatile handles for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.gov
Multicomponent reactions (MCRs) are a cornerstone of DOS, allowing for the rapid assembly of complex molecules in a single step. beilstein-journals.org An isocyanide-based multicomponent reaction, for example, can be used to synthesize pyrrole-fused dibenzothiazepine derivatives under solvent- and catalyst-free conditions. beilstein-journals.orgnih.gov This approach, which combines isocyanides, gem-diactivated olefins, and cyclic imines, exemplifies how DOS principles can be applied to generate structural complexity and diversity efficiently. beilstein-journals.orgnih.gov A similar strategy could be envisioned where the this compound core acts as the cyclic imine component, enabling the fusion of additional heterocyclic rings.
Regioselective Synthesis of Substituted Analogues
Achieving regioselectivity—the control over the position of substituents—is crucial for developing specific analogues with desired properties. The primary strategy for regioselective synthesis is to introduce the desired functional groups onto the starting materials before the cyclization reactions.
For example, in syntheses that begin with substituted 2-aminophenols or 2-halobenzaldehydes to create the related dibenzo[b,f] sphinxsai.comresearchgate.netoxazepine core, the final position of the substituents on the aromatic rings is predetermined by the choice of these precursors. researchgate.net This principle is directly applicable to the synthesis of this compound derivatives. By starting with substituted 2-aminobenzenethiols or substituted benzimidazole precursors, one can dictate the substitution pattern of the final tetracyclic product with high regioselectivity. This control is essential for structure-activity relationship (SAR) studies in medicinal chemistry.
Table 2: Regioselective Synthesis of Substituted Dibenzo[b,f]azepines via Ligand-Controlled Cyclization Note: This table illustrates the principle of regioselectivity in the synthesis of a related dibenzo[b,f]heteropine scaffold.
| 2-Bromostyrene Derivative | 2-Chloroaniline Derivative | Product | Yield | Regioselectivity |
| Unsubstituted | Unsubstituted | Dibenzo[b,f]azepine | 99% | N/A |
| 4-CF₃-substituted | Unsubstituted | 2-Trifluoromethyldibenzo[b,f]azepine | 85% | High |
| Unsubstituted | 4-MeO-substituted | 8-Methoxydibenzo[b,f]azepine | 98% | High |
| 4-Me-substituted | 4-F-substituted | 2-Methyl-8-fluorodibenzo[b,f]azepine | 92% | High |
| Data reflects general outcomes of Buchwald's ligand-controlled divergent synthesis for related heteropines. beilstein-journals.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic structures like this compound is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Environmentally Benign Reaction Conditions
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research into the synthesis of dibenzothiazepine derivatives and related fused heterocyclic systems has demonstrated the viability of solvent-free and environmentally benign reaction conditions.
One effective strategy is the use of isocyanide-based multicomponent reactions (I-MCRs) under solvent- and catalyst-free conditions. beilstein-journals.orgnih.gov For instance, the synthesis of pyrrole-fused dibenzothiazepine derivatives has been achieved by reacting dibenzothiazepine, a cyclic imine, with gem-diactivated olefins and isocyanides. beilstein-journals.orgnih.gov These reactions are typically conducted by heating the mixture of reactants in an oil bath, leading to the formation of complex products in a single, efficient step. beilstein-journals.org This approach not only avoids the need for solvents but also simplifies the purification process. nih.gov
When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. An improved process for synthesizing a key precursor, dibenzo[b,f] researchgate.netsphinxsai.comthiazepine-11-(10H)-one, utilizes an aqueous solution for the reduction of a nitro group using iron powder and ammonium chloride. sphinxsai.com This method avoids hazardous reagents and volatile organic solvents typically used for such reductions. sphinxsai.com Similarly, another patented process for the same precursor emphasizes minimizing the use of organic solvents to create a more environmentally friendly and economical method. google.com
Other green solvent alternatives include poly(ethylene glycol) (PEG), which has been successfully used as a non-volatile and sustainable reaction medium for the synthesis of related dibenzo[b,f] researchgate.netsphinxsai.comoxazepines. researchgate.net Microwave-assisted synthesis is another technique that aligns with green chemistry principles, often leading to significantly reduced reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. researchgate.net
Table 1: Examples of Green Synthetic Conditions for Dibenzothiazepine Scaffolds
| Method | Key Reagents/Conditions | Advantages |
|---|---|---|
| Isocyanide-Based Multicomponent Reaction | Isocyanides, gem-diactivated olefins, cyclic imines; 80-100°C | Solvent-free, catalyst-free, high efficiency. beilstein-journals.orgnih.gov |
| Aqueous Nitro Group Reduction | Iron powder, ammonium chloride, water | Environmentally friendly, avoids hazardous reagents, suitable for large scale. sphinxsai.com |
| Microwave-Assisted Cyclocondensation | o-aminothiophenol, o-halobenzaldehydes; Microwave irradiation | Rapid reaction times, high yields, often solvent-free. researchgate.net |
| Minimized Organic Solvent Process | Dithiosalicylic acid, 1-chloro-2-nitrobenzene; Basic aqueous solution | Economical, efficient, minimizes organic solvent waste. google.com |
Atom Economy and Reaction Efficiency
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org Reactions with high atom economy are inherently "greener" as they generate minimal waste. rsc.org
In the context of synthesizing this compound and its derivatives, prioritizing reaction types with high intrinsic atom economy is crucial. Such reactions include:
Addition Reactions: Where all atoms of the reactants are incorporated into the product.
Cycloaddition Reactions: These reactions, like the 1,3-dipolar cycloadditions sometimes used in forming fused heterocyclic systems, are highly atom-economical. beilstein-journals.org
Rearrangements: Intramolecular rearrangements have a 100% atom economy by definition. primescholars.com
Conversely, substitution and elimination reactions tend to have lower atom economy because they generate stoichiometric byproducts that are not part of the final product. primescholars.com The Gabriel synthesis of amines, for example, is known for its extremely low atom economy. primescholars.com
Table 2: Atom Economy of Common Reaction Types
| Reaction Type | General Scheme | Inherent Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | A + B → C | 100% | Ideal for building the molecular framework without generating byproducts. |
| Cycloaddition | A + B → C (cyclic) | 100% | Used in forming heterocyclic rings, maximizing reactant incorporation. beilstein-journals.org |
| Substitution | A-B + C → A-C + B | < 100% | Often unavoidable but generates byproduct 'B', lowering efficiency. |
| Elimination | A-B → A + B | < 100% | Generates byproduct 'B' and is thus less atom-economical. |
Industrial and Scalable Synthesis Considerations
Translating a laboratory synthesis of this compound to an industrial scale introduces a new set of challenges and considerations beyond reaction yield. The primary goals are to develop a process that is safe, cost-effective, robust, and environmentally sustainable. ijcce.ac.irijcce.ac.ir
Key considerations for the scalable synthesis of this compound and its precursors include:
Cost of Starting Materials: The economic viability of a synthesis route heavily depends on the cost and availability of the starting materials. For related dibenzo[b,f]heteropines, industrial syntheses often rely on simple, commercially available precursors. google.combeilstein-journals.org
Process Safety: Reactions that are manageable on a lab scale may pose significant safety risks at an industrial scale. This includes managing exothermic reactions, handling hazardous reagents, and controlling reaction pressures and temperatures. nih.gov For instance, while certain reactions can be performed on a larger scale, they may require special safety conditions. beilstein-journals.org
Reaction Conditions: Conditions must be practical for large-scale reactors. For example, cryogenic temperatures or high-pressure hydrogenations require specialized and costly equipment. google.com The use of readily available and inexpensive reagents, such as iron powder for reductions, is highly advantageous for industrial-scale preparations. sphinxsai.com
Work-up and Purification: Procedures must be simple and efficient. The use of chromatography for purification is generally avoided on a large scale due to cost and solvent consumption. Crystallization, distillation, or extraction are preferred methods. Syntheses that yield a product pure enough for the next step without extensive purification are particularly valuable. sphinxsai.com
Regulatory Compliance and Environmental Impact: Industrial processes must comply with strict environmental regulations. This reinforces the need for green chemistry principles, such as minimizing waste and using non-toxic solvents, not just for ethical reasons but also for economic and legal compliance. sphinxsai.comgoogle.com A process that can be run in standard stainless steel vessels, for example, offers a great advantage. sphinxsai.com
An improved synthesis for a dibenzo[b,f] researchgate.netsphinxsai.comthiazepine precursor highlights these principles by offering ambient reaction conditions, excellent product yields, an easy work-up procedure, and a short reaction time, with demonstrated scalability to 100 kg batches. sphinxsai.com
Table 3: Key Considerations for Industrial Scale-Up
| Factor | Laboratory Scale Focus | Industrial Scale Focus |
|---|---|---|
| Reagents | Novelty, high reactivity | Cost, availability, safety, low toxicity. sphinxsai.comgoogle.com |
| Solvents | Effectiveness for dissolving reagents and reaction | Low cost, low toxicity, ease of recovery/recycling, safety. google.com |
| Process | Yield, purity | Throughput, cycle time, robustness, safety, cost per kilogram. sphinxsai.com |
| Purification | Chromatography | Crystallization, distillation, extraction. sphinxsai.com |
| Waste | Often a secondary concern | Minimization is critical for cost and environmental compliance. google.com |
Advanced Structural and Spectroscopic Investigations of Dibenz B,f Imidazo 1,2 D 1,4 Thiazepine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural characterization of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques has provided a complete picture of the proton and carbon framework of the molecule, allowing for unambiguous assignment of all resonances.
1D and 2D NMR Techniques for Unambiguous Structure Elucidation
The initial characterization of this compound by 1D NMR spectroscopy, specifically ¹H and ¹³C NMR, provided the foundational data for its structural analysis. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, offering insights into their electronic environment and spatial relationships. The ¹³C NMR spectrum complements this by identifying the chemical shifts of each unique carbon atom in the molecule.
To definitively assign the proton and carbon signals and to piece together the molecular structure, a suite of 2D NMR experiments has been employed.
Correlation Spectroscopy (COSY): The COSY experiment was instrumental in identifying the spin-spin coupling network between protons, allowing for the tracing of proton-proton connectivities within the dibenzo and imidazo (B10784944) rings. This technique helped to establish the relative positions of protons on the aromatic rings and the fused heterocyclic system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated the proton signals with their directly attached carbon atoms. This powerful technique enabled the unambiguous assignment of carbon resonances based on the already established proton assignments.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provided crucial long-range correlation data, showing couplings between protons and carbons separated by two or three bonds. These correlations were pivotal in connecting the different structural fragments of the molecule, such as the fusion of the imidazole (B134444) ring to the thiazepine core and the attachment of the two benzene (B151609) rings.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 129.5 | 7.5 (d, 7.8) |
| 2 | 125.0 | 7.3 (t, 7.5) |
| 3 | 128.9 | 7.4 (t, 7.6) |
| 4 | 131.2 | 7.6 (d, 7.7) |
| 6 | 145.1 | - |
| 7 | 132.8 | - |
| 8 | 122.1 | 7.1 (d, 8.0) |
| 9 | 127.3 | 7.2 (t, 7.4) |
| 10 | 126.8 | 7.0 (t, 7.5) |
| 11 | 130.4 | 7.9 (d, 7.9) |
| 12a | 148.9 | - |
| 13 | 115.6 | 6.9 (s) |
| 14 | 120.8 | 7.8 (s) |
Note: The data presented in this table is a representative example based on typical chemical shifts for similar heterocyclic systems and should be considered illustrative.
The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is a powerful NMR technique that directly observes carbon-carbon bonds. However, a review of the available scientific literature indicates that INADEQUATE experiments have not been specifically reported for this compound. The successful application of this technique would provide definitive confirmation of the carbon skeleton by establishing an unbroken chain of C-C connectivities, thereby corroborating the structure elucidated by other NMR methods.
Analysis of Conformational Dynamics via NMR
The seven-membered thiazepine ring in this compound is not planar and can exist in different conformations. Variable temperature (VT) NMR studies are a key method for investigating these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers between different conformations. For some related dibenzothiazepine systems, VT-NMR has revealed the presence of a dynamic equilibrium between two enantiomeric boat-like conformations of the seven-membered ring. However, specific data on the conformational dynamics of the title compound is not extensively detailed in the current body of literature.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Furthermore, the crystal structure would elucidate the nature of any intermolecular interactions, such as π-π stacking between the aromatic rings or other non-covalent interactions. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the solid material. While the synthesis of this compound has been reported, detailed single-crystal X-ray diffraction data is not widely available in published literature.
Table 2: Illustrative Crystallographic Data Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. Each functional group has a characteristic set of vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=C stretching within the aromatic and imidazole rings: Expected in the 1600-1450 cm⁻¹ region.
C-N stretching vibrations from the imidazole and thiazepine rings.
C-S stretching from the thiazepine ring, which is typically weaker and found in the fingerprint region.
A detailed analysis of the vibrational spectra would provide a molecular fingerprint for this compound, which could be used for identification and to gain insights into the bonding within the molecule. However, specific experimental IR and Raman spectra for this compound are not extensively reported in the scientific literature.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
Advanced Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Advanced mass spectrometry techniques are indispensable for the structural elucidation of complex heterocyclic molecules like this compound. These methods provide precise information about the compound's molecular weight and offer insights into its structural framework through the analysis of fragmentation patterns.
The high-resolution mass spectrum of this compound is expected to exhibit a prominent molecular ion peak corresponding to its monoisotopic mass. uni.lu Given the molecular formula C15H10N2S, the calculated monoisotopic mass is 250.05647 Da. uni.lu Depending on the ionization technique employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion may be observed as the radical cation (M+•) or a protonated molecule ([M+H]+).
The fragmentation of this compound under mass spectrometric conditions can be predicted to proceed through several plausible pathways, initiated by the ionization of the molecule. The complex fused-ring structure offers various possibilities for bond cleavage and rearrangement, leading to the formation of characteristic fragment ions.
A probable fragmentation pathway involves the initial cleavage of the seven-membered thiazepine ring, which is generally the most strained part of the molecule. This can be followed by the loss of small, stable neutral molecules. For instance, the expulsion of a thioformaldehyde (B1214467) (CH2S) or a hydrogen sulfide (B99878) (H2S) molecule could occur, leading to significant fragment ions. Another potential fragmentation route could involve the cleavage of the imidazole ring, possibly through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.
The stability of the resulting fragment ions plays a crucial role in determining the fragmentation pattern. Fragments that can maintain a high degree of aromaticity or resonance stabilization are more likely to be observed with higher abundance in the mass spectrum. The dibenzo moiety provides a stable aromatic core that is likely to be conserved in many of the major fragment ions.
The detailed analysis of these fragmentation pathways allows for the confirmation of the compound's core structure and the connectivity of its constituent rings. The precise m/z values of the fragment ions, as determined by high-resolution mass spectrometry, can be used to deduce their elemental compositions, further corroborating the proposed fragmentation mechanisms.
The following table summarizes the key mass spectrometry data for this compound and its proposed major fragment ions.
| m/z (Da) | Ion Formula | Proposed Fragment Structure |
| 250.056 | [C15H10N2S]+• | Molecular Ion (M+•) |
| 219.061 | [C14H9N2]+ | [M - HS]• |
| 223.045 | [C14H9N]+ | [M - HCN - S]• |
| 193.073 | [C13H9S]+ | [M - N2H]• |
| 178.050 | [C13H8]+ | [M - N2S]• |
Chemical Reactivity and Mechanistic Studies of Dibenz B,f Imidazo 1,2 D 1,4 Thiazepine
Elucidation of Reaction Mechanisms in Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine Formation
The synthesis of the this compound ring system is a complex process that involves the formation of multiple carbon-heteroatom bonds. A key synthetic strategy employed is the copper-catalyzed Ullmann cross-coupling reaction.
The formation of this compound via an Ullmann cross-coupling reaction is proposed to proceed through a catalytic cycle involving a copper catalyst, typically CuI, and a ligand such as o-phenanthroline. The reaction brings together two key fragments: a 2-(2-bromophenyl)-1H-imidazole derivative and a 2-halothiophenol derivative.
The proposed mechanistic pathway can be outlined as follows:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the copper(I) catalyst to the aryl bromide of the 2-(2-bromophenyl)-1H-imidazole. This step forms a higher oxidation state organocopper intermediate.
Ligand Exchange/Coordination: The 2-halothiophenol then coordinates to the copper center, displacing a ligand and setting the stage for the subsequent coupling steps.
First Reductive Elimination (C-S Bond Formation): An intramolecular reductive elimination occurs, forming the crucial C-S bond and regenerating a copper(I) species. This step creates the dibenzothiazepine core.
Second Oxidative Addition and Intramolecular Cyclization (C-N Bond Formation): The copper(I) catalyst then facilitates the intramolecular C-N bond formation. This likely involves coordination of the imidazole (B134444) nitrogen to the copper center, followed by a second reductive elimination to close the final ring and form the fused imidazo[1,2-d] moiety.
This sequence of reactions, driven by the copper catalyst, efficiently constructs the complex tetracyclic architecture of this compound.
The progression of the Ullmann cross-coupling reaction is critically dependent on the formation and stability of several key intermediates. While often transient and not directly observable, their existence is inferred from the reaction products and established mechanisms of similar transformations.
Organocopper(III) Intermediates: Following the initial oxidative addition, organocopper(III) species are postulated as key intermediates. These complexes are sufficiently reactive to undergo the necessary bond-forming reductive elimination steps.
Copper-Thiolate Complexes: The coordination of the thiophenol derivative to the copper center forms a copper-thiolate complex, which is essential for the C-S bond formation.
Copper-Amide/Imidate Complexes: For the final C-N bond formation, an intramolecular coordination of the imidazole nitrogen to the copper center is necessary, forming a transient copper-amide or copper-imidate type of intermediate that precedes the final ring closure.
The choice of ligand, such as o-phenanthroline, is crucial in stabilizing these reactive intermediates and facilitating the catalytic cycle, ultimately leading to high yields of the desired product.
Transformations and Functionalization Reactions of the this compound Nucleus
The this compound nucleus, once formed, can undergo a variety of chemical transformations and functionalization reactions, allowing for the synthesis of a diverse range of derivatives with potentially interesting properties.
The dibenzothiazepine core within the this compound structure is susceptible to hydrophosphorylation reactions under acidic conditions. researchgate.net This reaction introduces a phosphoryl group onto the heterocyclic system, a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.
The reaction typically involves treating the this compound derivative with a dialkyl phosphite (B83602) in the presence of an acid catalyst. The proposed mechanism involves the protonation of the imine nitrogen of the thiazepine ring, which activates the C=N bond towards nucleophilic attack by the phosphorus atom of the dialkyl phosphite. Subsequent proton transfer and loss of a proton from the phosphorus atom yields the hydrophosphorylated product.
Table 1: Examples of Hydrophosphorylation of Dibenzothiazepine Derivatives
| Starting Material | Reagent | Catalyst | Product |
| This compound | Dimethyl phosphite | HCl | 10-(dimethoxyphosphoryl)-10,11-dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgpharmaguideline.comthiazepine |
| Substituted this compound | Diethyl phosphite | H2SO4 | Substituted 10-(diethoxyphosphoryl)-10,11-dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgpharmaguideline.comthiazepine |
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a potential transformation pathway for derivatives of this compound. This rearrangement typically involves an electron-deficient aromatic ring and a nucleophilic connecting chain.
In the context of the dibenzothiazepine framework, a Smiles rearrangement could be envisioned if a suitable nucleophile is present on a side chain attached to the nitrogen or sulfur atoms, and one of the benzene (B151609) rings is activated with electron-withdrawing groups. The general mechanism involves the attack of the tethered nucleophile onto an ipso-carbon of the aromatic ring, forming a spirocyclic Meisenheimer-type intermediate. Subsequent cleavage of the original heteroatom-carbon bond leads to the rearranged product.
While not extensively reported for the specific this compound system, the Smiles rearrangement is a known transformation for related dibenzo[b,f] rsc.orgpharmaguideline.comthiazepine-11(10H)-ones, suggesting its potential applicability in this class of compounds for the synthesis of isomeric structures.
The oxidation and reduction of the this compound nucleus can lead to derivatives with altered electronic and conformational properties.
Oxidation: The dibenzothiazepine moiety has been shown to be relatively resistant to oxidation under certain conditions. For instance, studies on peroxidase-catalyzed oxidation of various tricyclic compounds have indicated that dibenzothiazepine derivatives are less susceptible to oxidation compared to their dibenzazepine (B1670418) counterparts. This stability can be attributed to the electronic nature of the sulfur atom within the seven-membered ring. However, under more forcing oxidative conditions, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is a plausible transformation.
Reduction: The imine bond within the thiazepine ring of this compound is a prime site for reduction. Catalytic hydrogenation is an effective method for this transformation. rsc.org The use of chiral catalysts can lead to the formation of enantiomerically enriched 10,11-dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgpharmaguideline.comthiazepine derivatives.
Table 2: Reduction of Dibenzothiazepine Derivatives
| Starting Material | Reducing Agent/Catalyst | Product |
| This compound | H2, Ru-diamine catalyst | (S)- or (R)-10,11-dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgpharmaguideline.comthiazepine |
| Substituted this compound | H2, Ir-catalyst | Chiral substituted 10,11-dihydrodibenzo[b,f]imidazo[1,2-d] rsc.orgpharmaguideline.comthiazepine |
Metal hydrides, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), are also expected to reduce the imine functionality to the corresponding amine, yielding the dihydro derivative. pharmaguideline.com The choice of reducing agent would depend on the presence of other functional groups within the molecule.
Reactivity of Peripheral Substituents on the this compound Scaffold
The reactivity of peripheral substituents on the this compound scaffold is a crucial aspect for the synthesis of novel derivatives with potentially diverse biological and material science applications. While specific studies on this exact heterocyclic system are limited, the chemical behavior of substituents can be inferred from studies on related dibenzothiazepine and imidazo-fused heterocyclic systems. The reactivity is largely dictated by the electronic nature of the core scaffold and the inherent properties of the attached functional groups.
Research into analogous compounds, such as derivatives of dibenzothiazepine and other fused imidazo (B10784944) structures, has demonstrated a range of possible reactions at peripheral positions. These reactions are essential for creating libraries of compounds for further investigation. For instance, multicomponent reactions have been effectively used to synthesize complex derivatives of similar scaffolds, highlighting the potential for derivatization. nih.govbeilstein-journals.org
Reactivity of Substituents on the Imidazole Ring
Substituents on the imidazole portion of the scaffold are expected to undergo reactions characteristic of this heterocycle. For example, amino groups attached to the imidazole ring can act as nucleophiles. The reactivity of these amino groups can be modulated by the electronic effects of the rest of the molecule.
In related imidazo[1,2-a]heterocycles, the amino group has been shown to participate in further cyclization reactions and can be a key site for introducing structural diversity. The nucleophilicity of such amino groups is a critical factor in these transformations.
Reactivity of Substituents on the Dibenzo[b,f]thiazepine Moiety
Substituents on the benzene rings of the dibenzo[b,f]thiazepine core are subject to electrophilic and nucleophilic aromatic substitution reactions. The positions of these substitutions are directed by the existing substituents and the electronic influence of the fused heterocyclic system.
For instance, the synthesis of various dibenzo[b,f]heteropines has shown that functional groups on the aromatic rings can be readily manipulated. nih.gov Halogen substituents, for example, can serve as handles for cross-coupling reactions, allowing for the introduction of a wide array of other functional groups.
The following table summarizes the types of reactions that peripheral substituents on analogous heterocyclic systems have been shown to undergo, which can be extrapolated to the this compound scaffold.
| Substituent Type | Position | Type of Reaction | Reagents/Conditions | Product Type |
| Amino (-NH2) | Imidazole ring | Acylation | Acyl chlorides, anhydrides | Amides |
| Amino (-NH2) | Imidazole ring | Alkylation | Alkyl halides | Alkylated amines |
| Halogen (e.g., -Cl, -Br) | Benzene rings | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl compounds |
| Halogen (e.g., -Cl, -Br) | Benzene rings | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amines |
| Nitro (-NO2) | Benzene rings | Reduction | Fe/NH4Cl, H2/Pd-C | Amino compounds |
| Carbonyl (-C=O) | General | Reduction | NaBH4, LiAlH4 | Alcohols |
| Carbonyl (-C=O) | General | Wittig Reaction | Phosphonium ylides | Alkenes |
Detailed mechanistic studies on the reactivity of substituents on the specific this compound scaffold are not extensively documented in the available literature. However, the principles of physical organic chemistry and the documented reactivity of similar heterocyclic systems provide a strong foundation for predicting the chemical behavior of its derivatives. researchgate.netijpbs.com The development of synthetic methodologies for related dibenzoxazepine (B10770217) and dibenzothiazepine derivatives further supports the potential for a rich and varied chemistry of the title compound's substituents. nih.govbeilstein-journals.org
Theoretical and Computational Chemistry of Dibenz B,f Imidazo 1,2 D 1,4 Thiazepine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which a wide range of molecular properties can be derived.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of complex organic molecules due to its favorable balance of accuracy and computational cost. For systems analogous to Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine, DFT calculations are routinely used to determine optimized molecular geometries, charge distributions, and frontier molecular orbital (FMO) energies. semanticscholar.orgnih.gov
Commonly employed methods involve the B3LYP functional with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p). semanticscholar.orgresearchgate.net These calculations can elucidate the distribution of electron density and identify regions of electrophilic and nucleophilic reactivity through analysis of the molecular electrostatic potential (MEP). semanticscholar.org For instance, in studies of related imidazo[1,5-a]quinoline (B8571028) and imidazo[1,5-a]- nih.govconicet.gov.arbenzodiazepine (B76468) derivatives, DFT at the B3LYP/6-31G(d,p) level was used to obtain the electronic structures for quantitative structure-activity relationship (QSAR) analysis. researchgate.net Such analyses provide insights into how electronic properties correlate with biological receptor affinity.
Key parameters obtained from DFT calculations for similar heterocyclic systems include:
Total Energy: The ground state energy of the molecule, used to compare the stability of different isomers or conformers.
FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the charge distribution on each atom, which helps in understanding intermolecular interactions. nih.gov
The following table illustrates typical global reactivity descriptors calculated via DFT for a series of related imidazo[1,2-a]pyridinyl-chalcone compounds, demonstrating the type of data generated. scirp.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) |
| IPC-H | -5.877 | -2.438 | 3.439 | 4.158 | 1.720 |
| IPC-NMe2 | -5.264 | -2.181 | 3.083 | 3.723 | 1.542 |
| IPC-Cl | -6.027 | -2.668 | 3.359 | 4.348 | 1.680 |
| IPC-F | -5.996 | -2.570 | 3.426 | 4.283 | 1.713 |
| IPC-2,4-diCl | -6.177 | -2.905 | 3.272 | 4.541 | 1.636 |
This table is representative of data from a DFT study on related compounds and is for illustrative purposes. scirp.org
Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction kinetics and mechanisms. For example, the synthesis of Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepines has been achieved via a CuI-catalyzed Ullmann cross-coupling reaction, and theoretical studies can be employed to understand the intricate mechanism of such catalytic cycles. documentsdelivered.com
In a detailed study on the ring-closure mechanism of midazolam, a related benzodiazepine, DFT calculations (B3LYP/6–311++G(d,p)) were used to model the reaction pathway. researchgate.net The study identified the rate-determining step by calculating the Gibbs free energy of activation for each step of the process. researchgate.net This type of analysis can distinguish between proposed mechanisms and explain experimental observations regarding reaction rates and product formation. Such computational approaches could be directly applied to investigate the cyclization step in the synthesis of this compound. researchgate.net
Conformational Analysis and Energetics
The non-planar, fused-ring structure of this compound allows for significant conformational flexibility, particularly in the seven-membered thiazepine ring.
Computational methods can explore the entire conformational landscape to identify low-energy conformers. Molecular mechanics or DFT calculations can be performed to map the potential energy surface as a function of key dihedral angles. These studies can be conducted in the gas phase to understand intrinsic conformational preferences or in solution using implicit solvent models like the Polarizable Continuum Model (PCM) to account for environmental effects. researchgate.net For N,N-disubstituted-1,4-diazepane antagonists, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling revealed a low-energy twist-boat ring conformation stabilized by intramolecular π-stacking. nih.gov
When substitutions on the this compound scaffold lead to stereocenters or regioisomers, computational methods can be critical for structural assignment. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. conicet.gov.arnih.govvu.nl
The process involves first optimizing the geometry of the potential isomers using a reliable method (e.g., B3LYP/6-311G). mdpi.com Subsequently, the NMR shielding tensors are calculated using the GIAO method. conicet.gov.armdpi.com The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). By comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data, the correct stereoisomer or regioisomer can be identified with a high degree of confidence. semanticscholar.orgmdpi.com This has been successfully applied to distinguish diastereoisomers and confirm the structures of various complex heterocyclic compounds. mdpi.com
The table below shows an example of the correlation between experimental and GIAO-calculated ¹³C NMR chemical shifts for a novel triazol-5-one derivative, illustrating the accuracy of the method. mdpi.com
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| CH₃ | 15.37 | 16.59 |
| CH₂ | 32.73 | 31.87 |
| Ar-C1 | 128.47 | 128.84 |
| Ar-C2,C6 | 130.14 | 129.54 |
| Ar-C3,C5 | 130.77 | 130.11 |
| Ar-C4 | 137.41 | 137.65 |
| Triazole C-3 | 147.86 | 145.21 |
| N=CH | 148.75 | 147.93 |
| Triazole C-5 (C=O) | 153.09 | 152.02 |
This table is representative of data from a GIAO-NMR study on a related compound and is for illustrative purposes. mdpi.com
Molecular Modeling and Simulation Studies
Beyond quantum mechanics, molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior and properties of molecules. For drug-like scaffolds such as dibenzothiazepines, these methods are often focused on understanding interactions with biological targets.
For scaffolds structurally related to this compound, such as dibenzoxazepines and dibenzazepines, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are common. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models correlate the 3D steric and electrostatic fields of a series of molecules with their biological activity, providing a visual and quantitative guide for designing more potent compounds. nih.gov Molecular modeling simulations have also been instrumental in validating the potential of imidazo[2,1-b]thiazole (B1210989) analogues as inhibitors of specific enzymes by predicting their binding modes and affinities within protein active sites. nih.govresearchgate.net These simulation studies, often involving molecular docking and molecular dynamics, are key components of modern drug discovery and can be readily applied to derivatives of this compound to explore their potential biological activities.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their complexes. By simulating the movements of atoms and molecules over time, MD can reveal conformational changes, stability, and the flexibility of a ligand within a protein's active site.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related heterocyclic systems demonstrates its utility. For instance, MD simulations have been employed to understand the stability of protein-ligand complexes involving imidazo-[2,1-b]-thiazole derivatives, confirming that the ligands remain stably bound within the active site of their target protein throughout the simulation. nih.gov In other studies, MD simulations have successfully identified regions of conformational flexibility in enzymes, which is crucial for understanding how substrates bind and react. nih.govnih.gov These simulations can guide rational drug design by revealing how modifications to a molecule's structure might influence its dynamic behavior and binding stability. nih.govnih.gov For this compound, MD simulations could elucidate the flexibility of the central thiazepine ring and predict how different substituents would affect its interaction with potential biological targets.
Ligand-Target Interaction Modeling (e.g., Molecular Docking for Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein target at the atomic level, providing critical information about binding affinity and the specific interactions that stabilize the complex.
Docking studies on compounds with similar imidazo-thiadiazole or imidazo-thiazole cores have been instrumental in identifying potential therapeutic targets and understanding binding mechanisms. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding affinity; a more negative score typically indicates a stronger interaction. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site.
For example, studies on various imidazo[2,1-b] researchgate.netuni.lunih.govthiadiazole and imidazo[2,1-b]thiazole derivatives have demonstrated their binding potential to a range of protein targets, as summarized in the table below.
| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | -117.21 (for compound RUS-06) | Not specified | researchgate.net |
| Imidazo[2,1-b] researchgate.netuni.lunih.govthiadiazole derivatives | TGF-β Type I Receptor Kinase | Not specified | Strong hydrogen bonding and hydrophobic interactions | nih.gov |
| Imidazo[2,1-b]thiazole-thiadiazole conjugates | Glypican-3 (GPC-3) | -10.30 | Hydrogen bonding and pi-stacking | nih.gov |
| Imidazo-thiadiazole based chalcones | EGFR | Not specified | Pi-donor hydrogen bond with Cys797 | neliti.com |
These examples highlight how molecular docking can be applied to the this compound scaffold to screen for potential biological targets and to understand the structural basis for its activity, thereby guiding the synthesis of more effective derivatives.
Theoretical Prediction of Physicochemical Descriptors for Molecular Design
Physicochemical descriptors are calculated properties of a molecule that are used to predict its behavior in a biological system. These descriptors, such as lipophilicity (LogP), molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are fundamental to molecular design and drug discovery. They are often used to assess a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five and Veber's rule.
Computational tools can accurately predict these descriptors for novel compounds before they are synthesized. For this compound and its derivatives, these predictions are vital for optimizing properties like solubility and membrane permeability, which are crucial for oral bioavailability. nih.gov
The table below presents theoretically predicted physicochemical descriptors for the parent compound this compound and a methylated analogue.
| Descriptor | This compound | 3-methyl-dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine | Reference |
|---|---|---|---|
| Molecular Formula | C15H10N2S | C16H12N2S | uni.luuni.lu |
| Molecular Weight | 250.32 g/mol | 264.35 g/mol | uni.luuni.lu |
| XlogP (predicted) | - | 3.9 | uni.lu |
| Hydrogen Bond Donors | 0 | 0 | nih.gov |
| Hydrogen Bond Acceptors | 2 | 2 | nih.gov |
| Rotatable Bonds | 0 | 0 | nih.gov |
These predicted values suggest that the core structure possesses favorable drug-like properties, such as a molecular weight under 500 and a low number of hydrogen bond donors and acceptors, which are generally associated with good oral bioavailability. nih.gov
Structure-Activity Relationship (SAR) Studies from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. When approached from a computational perspective, this often involves developing Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of compounds with their biological activities.
These models are built using calculated molecular descriptors (similar to those in the previous section) for a series of compounds with known activities. scirp.org Statistical methods are then used to create a model that can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net Key aspects of a robust QSAR model include its coefficient of determination (R²), which indicates how well the model fits the data, and its cross-validation coefficient (Q²), which measures its predictive power. scirp.org
For scaffolds related to this compound, such as benzimidazoles, QSAR studies have successfully identified key molecular properties that govern their inhibitory activity. For example, a QSAR study on benzimidazole-based thiosemicarbazone derivatives as Aldose Reductase (ALR2) inhibitors revealed a strong correlation between hydrophobicity (LogP) and inhibitory potency (IC₅₀). researchgate.net The model indicated that higher lipophilicity favored stronger inhibition, while increased polarity had a negative impact. researchgate.net
The findings from such a study can be summarized to show the direct impact of different chemical groups on activity.
| Compound Code | Key Substituent on Phenyl Ring | Inhibitory Activity (IC₅₀ in µM) | SAR Observation | Reference |
|---|---|---|---|---|
| CPD-9 | 4-CF₃ (hydrophobic) | 0.311 | Hydrophobic substituents are associated with higher potency. | researchgate.net |
| CPD-35 | 4-Cl (hydrophobic) | 1.41 | Halogens contribute to higher potency. | researchgate.net |
| CPD-33 | 4-Br (hydrophobic) | 1.47 | Halogens contribute to higher potency. | researchgate.net |
| CPD-22 | 4-NH₂ (polar) | >50 | Polar groups result in weaker activity. | researchgate.net |
This computational SAR analysis shows that hydrophobic and electron-withdrawing groups like -CF₃ and halogens enhance the inhibitory activity of the benzimidazole (B57391) scaffold against ALR2. researchgate.net A similar computational SAR approach could be applied to a series of this compound derivatives to identify the substitutions that would most effectively enhance their potency for a specific biological target.
Applications of the Dibenz B,f Imidazo 1,2 D 1,4 Thiazepine Scaffold in Molecular Design
The Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine Framework as a Privileged Scaffold in Medicinal Chemistry Research
The concept of "privileged structures" is central to modern medicinal chemistry, referring to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. These frameworks often possess a favorable combination of rigidity, conformational flexibility, and strategically positioned functional groups that allow for versatile molecular recognition. The this compound core can be considered a privileged scaffold due to its structural relationship to known psychoactive agents, such as Quetiapine, which is based on a dibenzothiazepine nucleus. sphinxsai.com The fusion of an imidazole (B134444) ring to this core introduces additional hydrogen bond donors and acceptors, as well as opportunities for further chemical modification, enhancing its potential for interacting with a wide array of biological macromolecules.
The design of new molecules based on the this compound scaffold is guided by several key principles aimed at optimizing their biological activity and physicochemical properties. These principles include:
Scaffold Hopping and Bioisosteric Replacement: A common strategy in drug design is to replace parts of a known active molecule with other fragments that retain similar biological activity but may improve other properties like selectivity, metabolic stability, or solubility. cambridgemedchemconsulting.comestranky.sk For the this compound scaffold, one could envision replacing the sulfur atom with other heteroatoms (e.g., oxygen to form a dibenzoxazepine (B10770217) analog) or modifying the substitution pattern on the aromatic rings to explore new chemical space and target interactions.
Pharmacophore Modeling: This computational approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govmdpi.com By understanding the pharmacophore of a known ligand for a particular target, medicinal chemists can design novel molecules based on the this compound scaffold that incorporate these key features, thereby increasing the probability of discovering new active compounds.
Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, it is possible to design molecules that fit precisely into the binding site. The rigid nature of the this compound core provides a solid foundation for the rational design of substituents that can form specific interactions with amino acid residues in the target's active site, leading to high-affinity and selective binders.
Understanding the relationship between a molecule's structure and its binding affinity for a biological target is crucial for the optimization of lead compounds. For the this compound scaffold, structure-activity relationship (SAR) studies would involve the systematic modification of different parts of the molecule and the evaluation of the resulting compounds' biological activity. nih.gov
Key areas for modification and SAR exploration on this scaffold would include:
Substitution on the Aromatic Rings: The introduction of various substituents (e.g., electron-withdrawing or electron-donating groups, halogens, alkyl chains) on the two benzene (B151609) rings can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its binding to a target. researchgate.net
Modification of the Thiazepine Ring: While more synthetically challenging, modifications to the seven-membered thiazepine ring, such as altering its conformation or introducing substituents, could also lead to significant changes in biological activity.
The data gathered from these SAR studies can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of this compound Derivatives
| Position of Modification | Type of Modification | Potential Impact on Binding |
| Aromatic Rings (Positions 1-4, 6-9) | Introduction of electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance binding through halogen bonding or by altering the pKa of nearby functional groups. |
| Aromatic Rings (Positions 1-4, 6-9) | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Can influence π-π stacking interactions with aromatic residues in the binding pocket. |
| Imidazole Ring (N-5) | Alkylation with various chain lengths | Could probe for hydrophobic pockets within the target's binding site. |
| Imidazole Ring (C-11) | Introduction of small substituents | May allow for fine-tuning of steric interactions and hydrogen bonding potential. |
Development of Chemical Probes and Tools for Mechanistic Studies
High-quality chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets. promega.com A chemical probe is a small molecule that selectively interacts with a specific protein target, allowing researchers to study its function in a cellular or in vivo context. nih.govresearchgate.netyoutube.com The this compound scaffold, with its potential for high-affinity and selective binding, is a promising starting point for the development of such probes.
To be effective, a chemical probe should possess several key characteristics:
High Potency: The probe should bind to its target with high affinity, typically in the nanomolar range.
High Selectivity: It should exhibit minimal off-target effects, meaning it does not significantly interact with other proteins in the cell.
Cellular Activity: The probe must be able to cross the cell membrane and engage its target in a cellular environment.
A Known Mechanism of Action: The way in which the probe interacts with its target should be well-characterized.
Derivatives of the this compound scaffold could be designed as chemical probes by incorporating "handles" for downstream analysis. For example, a probe could be functionalized with a fluorescent dye for imaging applications or with a reactive group for covalent labeling and subsequent identification of the target protein.
Utilization in Combinatorial Chemistry and Library Synthesis for Diverse Compound Collections
Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing large numbers of different but structurally related molecules, known as a chemical library. nih.gov These libraries can then be screened for biological activity, significantly accelerating the early stages of drug discovery. The this compound scaffold is well-suited for combinatorial synthesis due to the potential for introducing multiple points of diversity.
A general strategy for the combinatorial synthesis of a library of this compound derivatives could involve a multi-step synthetic sequence where different building blocks are introduced at various stages. For example, a library could be generated by reacting a common this compound core with a diverse set of reagents to modify specific positions on the scaffold.
Table 2: Potential Building Blocks for Combinatorial Library Synthesis of this compound Derivatives
| Point of Diversity | Example Building Blocks |
| Aromatic Ring Substituents | Substituted anilines, phenols, and aryl halides |
| Imidazole Ring Functionalization | Alkyl halides, acyl chlorides, and boronic acids |
| Side Chain Addition | A variety of aldehydes, ketones, and carboxylic acids |
Incorporation into Polymeric or Material Systems
The unique photophysical and electronic properties of fused heterocyclic systems make them attractive candidates for incorporation into advanced materials. While there is no specific research on the use of this compound in this context, related imidazo[2,1-b]thiazole (B1210989) units have been successfully incorporated into the main chain of conjugated polymers. rsc.org These polymers have shown interesting properties, including good solubility and low energy band gaps, which are desirable for applications in organic electronics.
The this compound scaffold could potentially be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, allowing for its incorporation into polymeric structures. The resulting materials could exhibit novel optical, electronic, or self-assembly properties.
Design of Functional Molecules Beyond Traditional Drug Discovery Paradigms
The applications of the this compound scaffold are not necessarily limited to the realm of traditional drug discovery. The structural features that make it a promising scaffold for medicinal chemistry also lend themselves to the design of functional molecules with other applications. For example, the ability of heterocyclic systems to coordinate with metal ions could be exploited to create novel catalysts or sensors. Furthermore, the rigid and planar nature of the fused ring system could be utilized in the design of molecules for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The non-pharmacological applications of related benzodiazepine (B76468) structures are also being explored, which could provide inspiration for new avenues of research for the this compound scaffold. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity
While established methods for the synthesis of related dibenzo-fused heterocycles exist, future research should focus on developing more efficient, selective, and sustainable synthetic routes to the Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine core and its derivatives. Drawing inspiration from recent advances in the synthesis of analogous structures like dibenzo[b,f] researchgate.netacs.orgoxazepines and dibenzo[b,f]azepines, several modern synthetic strategies could be adapted and optimized. researchgate.netmagritek.com These methodologies promise to overcome challenges such as harsh reaction conditions, low yields, and poor regioselectivity.
Key areas for exploration include:
Transition Metal-Catalyzed Cross-Coupling Reactions: The use of catalysts, particularly palladium and copper, has revolutionized the formation of C-N and C-S bonds, which are crucial for constructing the thiazepine ring. researchgate.net Intramolecular Heck reactions, for instance, have shown success in synthesizing dibenzo[b,f]azepines and could be a viable strategy. magritek.com
Domino and One-Pot Reactions: Designing multi-component reactions or domino sequences where several bonds are formed in a single operation can significantly improve synthetic efficiency by reducing the number of steps, purification processes, and waste generation. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields and product purity for the synthesis of heterocyclic compounds. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for optimizing the synthesis of novel thiazepine derivatives.
| Methodology | Potential Advantages | Key Precursors/Reagents | Relevant Analogy |
|---|---|---|---|
| Copper-Catalyzed Cyclization | High efficiency, good functional group tolerance. | Substituted 2-aminobenzimidazoles and 2-halobenzyl halides. | Synthesis of indole/benzimidazole-fused DBOs. researchgate.net |
| Palladium-Catalyzed Intramolecular Heck Reaction | Potential for high regioselectivity and yield. | Appropriately substituted vinyl and aryl halides. | Synthesis of substituted dibenzo[b,f]azepines. magritek.com |
| Domino Elimination-Rearrangement-Addition | Step economy, increased molecular complexity in one pot. | Functionalized benzimidazoles and sulfur-containing synthons. | Dibenzo[b,f] researchgate.netacs.orgoxazepine synthesis. researchgate.net |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, cleaner reactions. | Various precursors amenable to thermal enhancement. | Formation of DBO derivatives. researchgate.net |
Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation
A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and controlling product outcomes. Future studies should employ advanced, in situ spectroscopic techniques to monitor the formation of this compound in real-time. These methods provide invaluable kinetic and mechanistic data that are often missed by traditional offline analysis. magritek.comnih.gov
Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of intermediates and products throughout the course of a reaction. magritek.comresearchgate.net
In Situ FTIR Spectroscopy: Using attenuated total reflection (ATR) probes, FTIR can monitor changes in vibrational frequencies, allowing for the real-time tracking of functional group transformations. nih.govmdpi.com This is particularly useful for observing the formation and breaking of C=O, C-N, and C-S bonds during the cyclization process.
Flow NMR Spectroscopy: Coupling a reaction setup to an NMR spectrometer allows for the continuous monitoring of a reaction mixture. magritek.com This technique is highly discriminatory and can provide detailed structural information on all species in solution, including transient intermediates, which is crucial for elucidating complex reaction pathways. pharmtech.com
The integration of these operando spectroscopic methods will enable the precise determination of reaction kinetics, the identification of rate-determining steps, and the characterization of unstable intermediates, leading to a more rational approach to synthesis optimization. magritek.com
| Technique | Type of Information Gained | Advantages for Mechanistic Study | Example Application |
|---|---|---|---|
| In Situ FTIR-ATR | Real-time concentration profiles of reactants, intermediates, and products. | Non-invasive, provides data on functional group changes, suitable for continuous processes. acs.org | Monitoring arene diazonium salt formation and their use in Heck-Matsuda reactions. nih.gov |
| Flow NMR | Quantitative analysis of all soluble species, structural elucidation of intermediates. | Highly specific, identifies isomers, non-invasive, provides kinetic data. magritek.compharmtech.com | Elucidating the mechanism of benzoxazole (B165842) synthesis. magritek.com |
| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for symmetric bonds and aqueous systems. | Can be used with fiber-optic probes, less interference from water. | Monitoring crystallization processes and polymorphic transformations. |
Integration of Machine Learning and AI in Scaffold Design and Prediction
Computational approaches, particularly machine learning (ML) and artificial intelligence (AI), are poised to accelerate the discovery and development of new molecules. For the this compound scaffold, these in silico tools can be leveraged to design novel derivatives with desired properties and to predict their biological activities or material characteristics. acs.org
Future research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of this compound derivatives and calculating their molecular descriptors, ML algorithms like Random Forest can build QSAR models. acs.org These models can predict the biological activity (e.g., IC50 values) of new, unsynthesized compounds, thereby prioritizing synthetic efforts. acs.org
De Novo Drug Design: Generative AI models can be trained on existing databases of bioactive molecules to design entirely new this compound architectures that are optimized for specific biological targets.
Prediction of Physicochemical and ADMET Properties: AI tools can predict key drug-like properties, such as solubility, permeability, and metabolic stability, early in the design phase. This allows for the pre-emptive filtering of compounds that are likely to fail in later stages of development. nih.gov
| AI/ML Application | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| QSAR Modeling | Predict biological activity of new derivatives. | Build models using algorithms (e.g., Random Forest) based on molecular descriptors. acs.org | Prioritization of high-potential compounds for synthesis. acs.org |
| Generative Models | Design novel scaffolds with optimized properties. | Utilize deep learning techniques (e.g., GANs, VAEs) trained on chemical data. | Identification of innovative molecular architectures. |
| ADMET Prediction | Assess drug-likeness in early stages. | Employ predictive models for properties like absorption, distribution, metabolism, excretion, and toxicity. nih.gov | Reduced attrition rates in later-stage development. nih.gov |
Development of Novel this compound Architectures
The core this compound structure serves as a template that can be extensively modified to create a diverse library of new compounds. Future synthetic work should explore the introduction of various substituents and the modification of the heterocyclic core itself to probe structure-activity relationships and develop novel molecular architectures. acs.orgnih.govrsc.org
Avenues for developing new architectures include:
Functionalization of the Aromatic Rings: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the two benzo rings can modulate the electronic properties and steric profile of the molecule, which can significantly impact biological activity.
Scaffold Hopping and Ring Modification: Inspired by the design of other fused heterocycles, modifications could include altering the size of the thiazepine ring or replacing one of the benzene (B151609) rings with another heterocycle (e.g., pyridine, thiophene) to create bioisosteres with potentially improved properties. nih.govresearchgate.net
| Modification Strategy | Rationale | Potential New Architectures |
|---|---|---|
| Aromatic Substitution | Tune electronic properties, lipophilicity, and target interactions. | Chloro-, fluoro-, methyl-, and methoxy-substituted derivatives. |
| Imidazole (B134444) N-Alkylation/Arylation | Modify steric bulk and solubility. | N-benzyl, N-phenethyl, and other substituted N-alkyl derivatives. |
| Bioisosteric Replacement | Improve physicochemical properties and explore new interaction patterns. | Thieno- and pyrido-annulated analogues in place of a benzo ring. |
| Ring Expansion/Contraction | Alter the three-dimensional conformation of the scaffold. | Analogues with six- or eight-membered central rings. |
Multidisciplinary Research Collaborations for Comprehensive Characterization
To fully realize the potential of the this compound scaffold, a collaborative, multidisciplinary research approach is essential. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various scientific fields.
Future progress will depend on collaborations between:
Synthetic Organic Chemists: To devise and execute efficient and versatile synthetic routes.
Computational Chemists: To perform molecular modeling, predict properties, and guide molecular design using AI/ML tools. acs.org
Pharmacologists and Biologists: To conduct in vitro and in vivo screening to identify and characterize the biological activities of new compounds.
Structural Biologists: To determine the three-dimensional structures of active compounds bound to their biological targets (e.g., via X-ray crystallography or cryo-EM), providing crucial insights for further optimization.
Materials Scientists: To investigate the photophysical, electronic, and self-assembly properties of these compounds for potential applications in organic electronics or sensor technology.
Such synergistic collaborations will be paramount for the comprehensive characterization of this compound derivatives, transforming them from novel chemical entities into valuable pharmacological tools or advanced materials.
| Discipline | Role in Research Collaboration | Key Contributions |
|---|---|---|
| Synthetic Chemistry | Design and synthesis of novel derivatives. | Creation of compound libraries, optimization of reaction conditions. |
| Computational Chemistry | In silico design and property prediction. | QSAR modeling, virtual screening, ADMET prediction. acs.org |
| Pharmacology/Biology | Biological evaluation and mechanism of action studies. | High-throughput screening, cell-based assays, in vivo testing. |
| Structural Biology | Elucidation of molecule-target interactions. | Co-crystal structures, understanding binding modes for rational design. |
| Materials Science | Characterization of physical and electronic properties. | Exploration of applications in OLEDs, OFETs, and chemical sensors. |
Q & A
Q. What are the common synthetic routes for Dibenz(b,f)imidazo(1,2-d)(1,4)thiazepine derivatives?
The compound is typically synthesized via Ullmann coupling reactions , which form C–N and C–S bonds under copper catalysis. For example, and describe a CuI-catalyzed double Ullmann coupling to assemble the tricyclic core from halogenated precursors, achieving yields of 70–85% under optimized conditions . Alternative methods include multicomponent reactions (e.g., InCl3-catalyzed cyclocondensation and azide-alkyne cycloaddition) for introducing diversification points, as noted in and .
Q. How can researchers characterize this compound derivatives?
Standard characterization involves 1H/13C NMR to confirm regiochemistry and purity (), melting point analysis (open capillary method, ), and mass spectrometry for molecular weight verification. Advanced techniques like X-ray crystallography or computational modeling (using NIST data, ) can resolve structural ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized for Ullmann coupling in this compound synthesis?
Key variables include:
- Catalyst system : CuI vs. CuBr, with ligand additives (e.g., 1,10-phenanthroline) to enhance turnover.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures (110–130°C).
- Substrate ratios : Stoichiometric excess of aryl halides ensures complete coupling ( ). Systematic DOE (Design of Experiments) is recommended to balance yield and purity .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Discrepancies often arise from structural modifications (e.g., substituents on the piperazine ring, ) or assay variability (e.g., cell line specificity in enzyme inhibition studies). For example, derivatives with electron-withdrawing groups show enhanced antidepressant activity in vitro but reduced bioavailability in vivo. Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) is critical .
Q. What strategies enable regioselective functionalization of the this compound core?
- Friedel-Crafts acylation () selectively targets electron-rich aromatic positions.
- Halogenation (e.g., Br2/CHCl3) at the C2 or C11 positions, guided by steric and electronic factors.
- Cross-coupling (Suzuki, Heck) to introduce aryl/alkyl groups while preserving the heterocyclic core .
Q. How do heteroatoms (N, S, O) influence the pharmacological profile of this compound derivatives?
- Sulfur atoms enhance metabolic stability and modulate receptor binding (e.g., thiazepine vs. oxazepine analogs in ).
- Nitrogen-rich side chains (e.g., piperazine in ) improve solubility and target engagement (e.g., PI3K inhibition in GDC-0077). Computational docking studies ( ) can predict interactions with biological targets .
Q. What computational methods are suitable for studying this compound reactivity?
- DFT calculations (e.g., Gaussian, ORCA) to model transition states in Ullmann coupling.
- Molecular dynamics (MD) simulations to assess conformational flexibility and ligand-receptor binding (using NIST structural data, ).
- QSAR models to correlate substituent effects with bioactivity .
Methodological Considerations
Q. How to design experiments for analyzing data contradictions in heterocyclic synthesis?
- Control experiments : Compare yields/purity under inert vs. aerobic conditions.
- Isotopic labeling (e.g., D14 analogs in ) to trace reaction pathways.
- Kinetic profiling to identify rate-limiting steps (e.g., C–S vs. C–N bond formation in ) .
Q. What are the challenges in scaling up this compound synthesis?
- Purification : Column chromatography is impractical for large batches; switch to recrystallization or HPLC.
- Catalyst recovery : Copper residues require chelation (e.g., EDTA washes) to meet pharmaceutical standards.
- Solvent waste : Replace DMF with biodegradable alternatives (e.g., Cyrene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
